molecular formula C13H17NO B5445266 N-allyl-2-(2,4-dimethylphenyl)acetamide

N-allyl-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B5445266
M. Wt: 203.28 g/mol
InChI Key: ACXUULYUGSCXBS-UHFFFAOYSA-N
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Description

N-Allyl-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethylphenyl group attached to the acetamide core and an allyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-7-14-13(15)9-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXUULYUGSCXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solid-State Geometry

  • N-(2,4-Dimethylphenyl)-2,2-Diphenylacetamide (): Structure: Features two phenyl groups and a 2,4-dimethylphenyl ring. Crystal Packing: Two independent molecules in the asymmetric unit with dihedral angles of 87.75° and 89.25° between phenyl rings. Intramolecular hydrogen bonds (C–H⋯O) stabilize S(6) ring motifs.
  • 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ():

    • Structure: Dichlorophenyl and thiazolyl substituents.
    • Dihedral Angle: 79.7° between dichlorophenyl and thiazol rings.
    • Comparison: Electron-withdrawing chlorine atoms in dichlorophenyl derivatives enhance intermolecular interactions (e.g., N–H⋯N hydrogen bonds) compared to electron-donating methyl groups in the target compound .

Influence of N-Substituents

  • 2-(4-Acryloylpiperazin-1-yl)-N-(2,4-Dimethylphenyl)Acetamide (): Structure: Piperazine-acryloyl group on the acetamide nitrogen. Comparison: The allyl group in the target compound may offer different reactivity (e.g., via Michael addition) compared to the piperazine-acryloyl moiety .
  • N-Allyl-2-(2-Methylphenyl)Acetamide (): Structure: Lacks the 4-methyl group on the phenyl ring. Physicochemical Properties: Molecular formula C₁₂H₁₅NO (molar mass 189.25 g/mol).

Chlorinated Analogs and Agrochemical Relevance

  • 2-Chloro-N-(2,3-Dimethylphenyl)-N-(1-Methylethyl)Acetamide ():
    • Use: Herbicide (e.g., alachlor analogs).
    • Comparison: Chlorine substituents enhance pesticidal activity, while methyl groups may reduce environmental persistence. The target compound’s allyl group could introduce distinct bioactivity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Phenyl/N) Melting Point (°C) Notable Features Source
N-Allyl-2-(2,4-dimethylphenyl)acetamide C₁₃H₁₇NO 2,4-dimethylphenyl, allyl Not reported Steric bulk, potential reactivity
N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide C₂₂H₂₁NO 2,4-dimethylphenyl, diphenyl Not reported Two phenyl rings, S(6) hydrogen bonds
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl) C₁₁H₈Cl₂N₂OS 2,6-dichlorophenyl, thiazolyl 216–218 N–H⋯N hydrogen bonds, 79.7° dihedral
2-Chloro-N-(2,3-dimethylphenyl)-N-(isopropyl) C₁₃H₁₇ClNO 2,3-dimethylphenyl, chloro, isopropyl Not reported Herbicidal activity

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